![molecular formula C35H40O8 B1508060 [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate](/img/structure/B1508060.png)
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate is a complex organic compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes both acryloyloxy and hexyloxy functional groups, making it a valuable intermediate in the synthesis of advanced materials and chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate typically involves multiple steps, starting from readily available precursors. One common route includes the esterification of 4-[6-(hydroxyhexyloxy)]benzoic acid with acryloyl chloride in the presence of a base such as pyridine. This reaction is followed by the esterification of the resulting intermediate with 4-(hexyloxy)benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into its constituent acids and alcohols.
Polymerization: The acryloyloxy group can undergo radical polymerization to form crosslinked polymers.
Common Reagents and Conditions
Esterification: Acryloyl chloride, pyridine, DCC, DMAP.
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products
Hydrolysis: 4-[6-(Hydroxyhexyloxy)]benzoic acid and 4-(hexyloxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate has been extensively used in scientific research due to its various applications:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the development of biocompatible materials and drug delivery systems.
Medicine: As an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate varies depending on its application. In photolithography, for example, the compound is exposed to UV light, causing the acryloyloxy group to undergo a photoreaction, resulting in the formation of a crosslinked polymer. This crosslinking enhances the material’s stability and durability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[6-(Acryloyloxy)hexyloxy]benzoic acid: Shares the acryloyloxy functional group but lacks the hexyloxybenzoyloxy ester.
4-(Hexyloxy)benzoic acid: Contains the hexyloxy group but lacks the acryloyloxy functionality.
4-[6-(Hydroxyhexyloxy)]benzoic acid: Precursor in the synthesis of the target compound.
Uniqueness
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo polymerization and form stable crosslinked structures makes it particularly valuable in advanced material synthesis .
Eigenschaften
Molekularformel |
C35H40O8 |
|---|---|
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C35H40O8/c1-3-5-6-9-24-39-29-16-12-27(13-17-29)34(37)42-31-20-22-32(23-21-31)43-35(38)28-14-18-30(19-15-28)40-25-10-7-8-11-26-41-33(36)4-2/h4,12-23H,2-3,5-11,24-26H2,1H3 |
InChI-Schlüssel |
XTLCVRBLWJMTLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


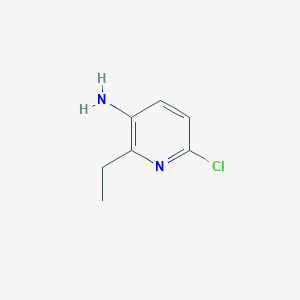
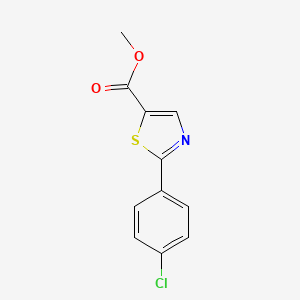

![Phosphoric acid,mono-1-naphthalenyl mono[4-(phenylazo)phenyl] ester (9CI)](/img/structure/B1507987.png)
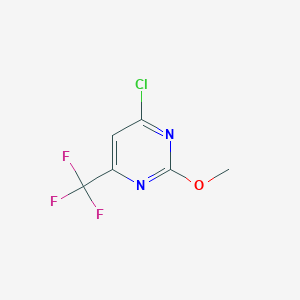


![2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde](/img/structure/B1507998.png)
![5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene](/img/structure/B1508011.png)

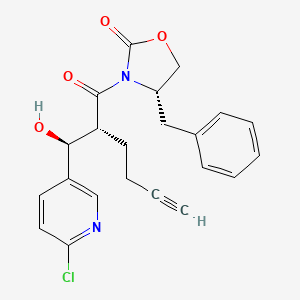
![2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1508026.png)
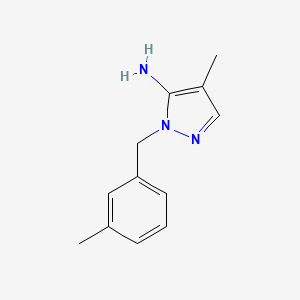
![Tert-butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1508036.png)
